molecular formula C12H14FN3O2 B1431399 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole CAS No. 1227268-95-2

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole

Cat. No. B1431399
CAS RN: 1227268-95-2
M. Wt: 251.26 g/mol
InChI Key: HQISLLLLQCHAJC-UHFFFAOYSA-N
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Description

The compound “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” is a derivative of indazole, a heterocyclic compound. Indazole derivatives have been found to have various biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The specific synthesis process for “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” is not available in the retrieved papers.


Molecular Structure Analysis

Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring. It has two nitrogen atoms in the five-membered ring. The specific molecular structure of “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” would include additional functional groups attached to the indazole core .

properties

IUPAC Name

N-(4-fluoro-3-oxo-1,2-dihydroindazol-6-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)11(18)14-6-4-7(13)9-8(5-6)15-16-10(9)17/h4-5H,1-3H3,(H,14,18)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQISLLLLQCHAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154033
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole

CAS RN

1227268-95-2
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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